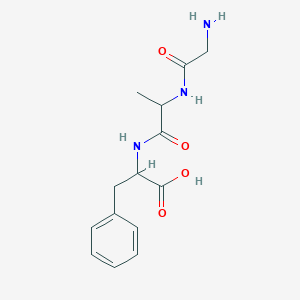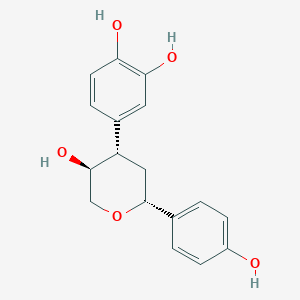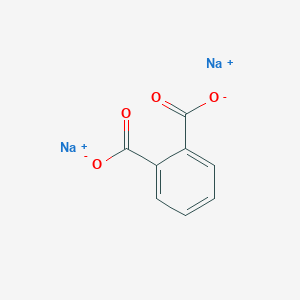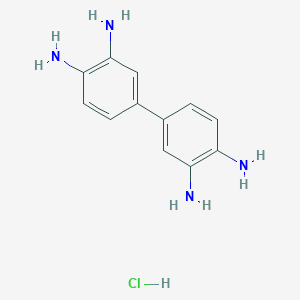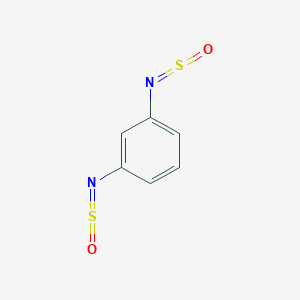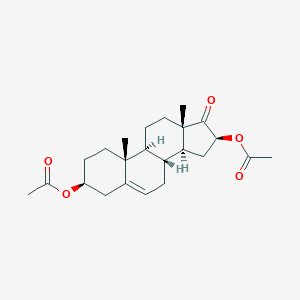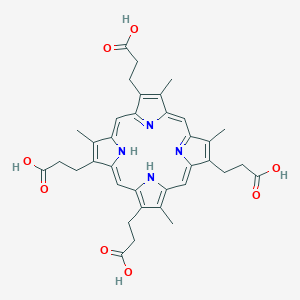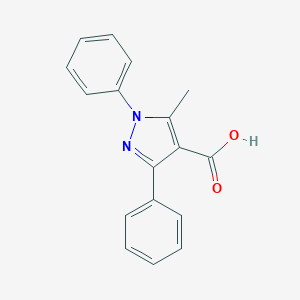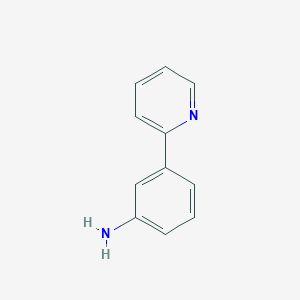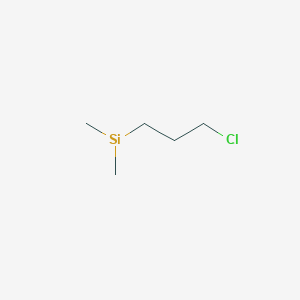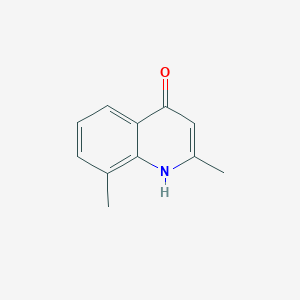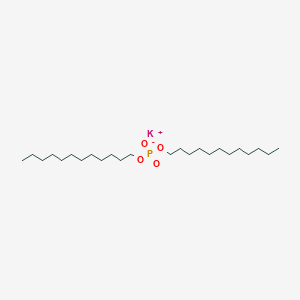
Potassium didodecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium didodecyl phosphate (KDDP) is a synthetic amphiphilic molecule that has been widely used in scientific research for its ability to form stable micelles and vesicles. KDDP has been studied for its potential use in drug delivery systems, as well as its ability to act as a surfactant in various applications.
Applications De Recherche Scientifique
Potassium didodecyl phosphate has been used in various scientific research applications, including drug delivery systems, membrane biophysics, and nanotechnology. Potassium didodecyl phosphate has been shown to form stable micelles and vesicles, which can encapsulate hydrophobic drugs for targeted delivery. Additionally, Potassium didodecyl phosphate has been used as a surfactant in the preparation of lipid bilayers for membrane biophysics studies. In nanotechnology, Potassium didodecyl phosphate has been used as a template for the synthesis of inorganic nanoparticles.
Mécanisme D'action
The mechanism of action of Potassium didodecyl phosphate is based on its ability to form micelles and vesicles. Potassium didodecyl phosphate molecules have a hydrophobic tail and a hydrophilic head, which allows them to form stable structures in aqueous solutions. The hydrophobic tail of Potassium didodecyl phosphate interacts with hydrophobic molecules, such as drugs, while the hydrophilic head interacts with water molecules. This results in the formation of micelles and vesicles that can encapsulate hydrophobic molecules.
Effets Biochimiques Et Physiologiques
Potassium didodecyl phosphate has been shown to have low toxicity and is generally considered safe for use in scientific research. However, some studies have shown that Potassium didodecyl phosphate can affect the properties of lipid bilayers and cell membranes, which can affect cellular processes. Additionally, Potassium didodecyl phosphate has been shown to interact with proteins, which can affect their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Potassium didodecyl phosphate is its ability to form stable micelles and vesicles, which can encapsulate hydrophobic molecules for targeted delivery. Additionally, Potassium didodecyl phosphate is relatively easy to synthesize and purify, which makes it a cost-effective option for scientific research. However, Potassium didodecyl phosphate has some limitations, including its potential to affect the properties of lipid bilayers and cell membranes, which can affect the results of experiments.
Orientations Futures
There are several future directions for the use of Potassium didodecyl phosphate in scientific research. One potential area of research is the development of Potassium didodecyl phosphate-based drug delivery systems for targeted cancer therapy. Additionally, Potassium didodecyl phosphate could be used as a template for the synthesis of inorganic nanoparticles with specific properties. Further studies could also investigate the interaction of Potassium didodecyl phosphate with proteins, which could provide insights into the structure and function of these molecules.
Conclusion:
In conclusion, Potassium didodecyl phosphate is a synthetic amphiphilic molecule that has been widely used in scientific research for its ability to form stable micelles and vesicles. Potassium didodecyl phosphate has numerous applications in drug delivery systems, membrane biophysics, and nanotechnology. While Potassium didodecyl phosphate has several advantages for scientific research, including its ease of synthesis and low toxicity, it also has some limitations that should be considered. Future research could explore the potential of Potassium didodecyl phosphate in targeted drug delivery and the synthesis of inorganic nanoparticles.
Méthodes De Synthèse
The synthesis of Potassium didodecyl phosphate involves the reaction of didodecyl phosphate with potassium hydroxide. This reaction results in the formation of Potassium didodecyl phosphate, which can then be purified through various methods such as column chromatography or recrystallization. The purity of Potassium didodecyl phosphate is important for its use in scientific research, as impurities can affect the stability and properties of micelles and vesicles formed by Potassium didodecyl phosphate.
Propriétés
Numéro CAS |
19045-76-2 |
|---|---|
Nom du produit |
Potassium didodecyl phosphate |
Formule moléculaire |
C24H50KO4P |
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
potassium;didodecyl phosphate |
InChI |
InChI=1S/C24H51O4P.K/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2;/h3-24H2,1-2H3,(H,25,26);/q;+1/p-1 |
Clé InChI |
YHHPCYZEOOYQKM-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCC.[K+] |
SMILES |
CCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCC.[K+] |
SMILES canonique |
CCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCC.[K+] |
Autres numéros CAS |
19045-76-2 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



